1,5-Dimethylbiuret

Übersicht

Beschreibung

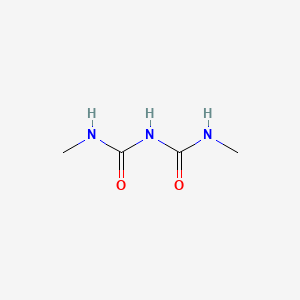

1,5-Dimethylbiuret is a useful research compound. Its molecular formula is C4H9N3O2 and its molecular weight is 131.13 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 77157. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Analytical Applications

Synthesis of Insect Hydrocarbons : Research has developed methods to synthesize 1,5-dimethylalkanes, including 1,5-dimethylbiuret. These compounds, which are components of insect hydrocarbons, have been synthesized using inexpensive chemicals and reproducible procedures, making them available for study in entomological research (Sonnet, 1976).

Dansyl-Chloride for Amino Acids and Serotonin Detection : 5-Dimethylaminonaphthalene-1-sulfonylchloride (dansyl-Cl) is increasingly used in biological research. It forms intense yellow and orange products with peptides, imidazoles, phenolic compounds, and amino acids, making it useful for detecting these substances in nervous tissue (Leonard & Osborne, 1975).

Analytical Reagent for Selenium : 4-Dimethylamino-1,2-phenylenediamine, a derivative, has been used as a photometric and qualitative reagent for selenium. It forms a red-colored compound with selenium, offering high selectivity and good sensitivity for analytical purposes (Demeyere & Hoste, 1962).

Chemical and Physical Properties Studies

Exploration of Experimental and Theoretical Properties : A study on 5,5-dimethyl 3-amino-cyclohex-2-en-1-one (a derivative of DIMEDONE) explored its properties using experimental spectroscopies and theoretical study by Density Functional Theory (DFT). This research contributes to understanding the chemical and physical properties of similar compounds (Fatima et al., 2021).

Internal Rotational Barriers Studies : The influence of alkali and alkaline earth salts on the internal rotational barriers in N,N-dimethylbiuret was examined. This research provides insights into the molecular interactions and stabilities of such complexes (Veerasai & Rode, 1982).

Biomedical Research

DMSO in Neuroscience and Medical Studies : Dimethyl sulfoxide (DMSO), a closely related compound, is widely used in neuroscience research as a solvent and has shown properties that inhibit glutamate responses in hippocampal neurons. This finding is significant for its potential use in treating excitotoxic neurodegenerative conditions (Lu & Mattson, 2001).

DMSO's Impact on Lifespan Extension in C. elegans : Another study on DMSO found that it extended the lifespan of Caenorhabditis elegans, suggesting its potential role in aging-related studies (Wang et al., 2010).

Proteomic Changes Induced by Related Compounds : Research on dimethyltryptamines, which have structural similarities, revealed their impact on human brain metabolism, emphasizing their potential in cognitive and antidepressant effects studies (Dakić et al., 2017).

Applications in Chemistry Education

- Use in Chemistry Experiment Teaching : The preparation and characterization of metal oxides and their catalytic performance in the synthesis of dimethyl carbonate, involving compounds like this compound, have been introduced in physical chemistry experiment teaching, providing comprehensive training in related chemical disciplines (De-hua, Lei & Ying, 2006).

Eigenschaften

IUPAC Name |

1-methyl-3-(methylcarbamoyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N3O2/c1-5-3(8)7-4(9)6-2/h1-2H3,(H3,5,6,7,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEVVHEBDWYSLRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)NC(=O)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90937412 | |

| Record name | N,N'-Dimethyltriimidodicarbonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90937412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16791-94-9 | |

| Record name | NSC77157 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77157 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N'-Dimethyltriimidodicarbonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90937412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-4-(methylsulfanyl)butanoate](/img/structure/B3108624.png)

![Ethyl [4-hydroxy-2-(methoxymethyl)-pyrimidin-5-yl]acetate](/img/structure/B3108707.png)

![[(5-Nitrobiphenyl-2-yl)oxy]acetic acid](/img/structure/B3108718.png)